molecular formula C21H15NO B5083349 3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole

3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole

Cat. No.: B5083349
M. Wt: 297.3 g/mol
InChI Key: PSQVKLPLTOAYNT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with cinnamaldehyde under acidic or basic conditions to form the desired benzoxazole derivative. The reaction can be catalyzed by various catalysts, including metal catalysts and ionic liquids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recyclability of catalysts and the use of green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzoxazole derivatives .

Scientific Research Applications

3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole is unique due to the presence of both phenyl and styryl groups, which enhance its biological activity and provide additional sites for functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-15H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQVKLPLTOAYNT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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